molecular formula C10H15N3O2 B181972 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid CAS No. 139399-51-2

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid

Cat. No. B181972
CAS RN: 139399-51-2
M. Wt: 209.24 g/mol
InChI Key: BVTPAQUYSVYQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid” is a chemical compound. It has been studied in the context of corrosion inhibition .


Synthesis Analysis

The synthesis of compounds similar to “4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid” has been reported. The synthetic scheme included acylation of substituted (pyrimidin-2-ylamino)aniline or pyrimidin-2-amine with succinic anhydride and the subsequent acylation of another heterocyclic or aromatic amine with the resulting pyrimidine-substituted succinic acid monoamide .


Molecular Structure Analysis

The molecular structure of “4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid” and similar compounds has been investigated using density functional theory (DFT) with the B3LYP/3-21G basis set level . The parameters involved in quantum chemical calculations were energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionisation energy, electron affinity and dipole moment .

Scientific Research Applications

  • Meteoritic Amino Acids : A study analyzed the stereoisomers of amino acids including those similar to 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid found in the Murchison meteorite, indicating an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).

  • Synthesis and Biological Activity : A study on the synthesis of pyrimidine linked pyrazol-3-yl amines, which are structurally related to 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid, evaluated their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

  • Heterocyclic β-Amino Acids Synthesis : Research on the synthesis of heterocyclic β-amino acids, including derivatives of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid, showed their utility in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

  • Crystal Structure Analysis : A study on the synthesis and crystal structure analysis of a derivative of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid provided insights into its molecular structure and theoretical calculations (Ren et al., 2006).

  • Riboflavin Biosynthesis : The RIB4 gene in Saccharomyces cerevisiae, involved in riboflavin biosynthesis, synthesizes a compound closely related to 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid, highlighting its role in essential biological pathways (García-Ramírez et al., 1995).

  • Presteady State Kinetics of Lumazine Synthase : A study on the presteady state kinetics of lumazine synthase, which uses a compound similar to 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid, sheds light on its biochemical mechanisms and temperature dependence (Haase et al., 2003).

properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-6-8(2)13-10(12-7)11-5-3-4-9(14)15/h6H,3-5H2,1-2H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTPAQUYSVYQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364616
Record name 4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid

CAS RN

139399-51-2
Record name 4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.